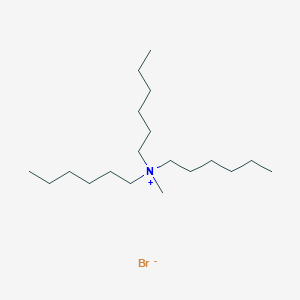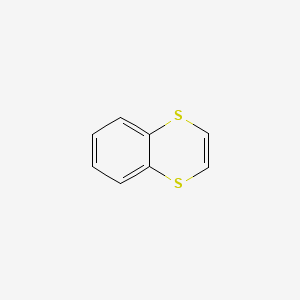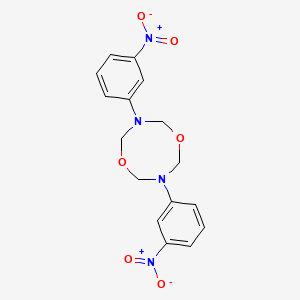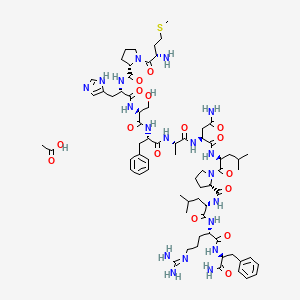
1-Hexanaminium, N,N-dihexyl-N-methyl-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexanaminium, N,N-dihexyl-N-methyl-, bromide is a quaternary ammonium compound with the molecular formula C19H42NBr. It is known for its surfactant properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexanaminium, N,N-dihexyl-N-methyl-, bromide typically involves the quaternization of N,N-dihexyl-1-hexanamine with methyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
1-Hexanaminium, N,N-dihexyl-N-methyl-, bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in ion-exchange reactions and can be used as a phase-transfer catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Ion-Exchange Reactions: These reactions involve the exchange of the bromide ion with other anions such as chloride, sulfate, or nitrate. The conditions vary depending on the desired product.
Major Products Formed
Substitution Reactions: The major products are typically the corresponding substituted ammonium salts.
Ion-Exchange Reactions: The products are the new quaternary ammonium salts with different anions.
Wissenschaftliche Forschungsanwendungen
1-Hexanaminium, N,N-dihexyl-N-methyl-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as a surfactant in various formulations, including detergents and emulsifiers.
Wirkmechanismus
The mechanism of action of 1-Hexanaminium, N,N-dihexyl-N-methyl-, bromide involves its ability to interact with cell membranes and proteins due to its surfactant properties. It can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. The compound can also form complexes with various biomolecules, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Hexanaminium, N,N-dihexyl-N-methyl-, chloride
- 1-Hexanaminium, N,N-dihexyl-N-methyl-, iodide
- 1-Hexanaminium, N,N-dihexyl-N-methyl-, sulfate
Uniqueness
1-Hexanaminium, N,N-dihexyl-N-methyl-, bromide is unique due to its specific bromide ion, which imparts distinct properties such as higher reactivity in substitution reactions compared to its chloride and iodide counterparts. Its surfactant properties are also optimized for certain industrial applications, making it a valuable compound in various fields.
Eigenschaften
CAS-Nummer |
2390-64-9 |
|---|---|
Molekularformel |
C19H42BrN |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
trihexyl(methyl)azanium;bromide |
InChI |
InChI=1S/C19H42N.BrH/c1-5-8-11-14-17-20(4,18-15-12-9-6-2)19-16-13-10-7-3;/h5-19H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HGYPTXNEBPJHTG-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCC[N+](C)(CCCCCC)CCCCCC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(4-Methylphenyl)sulfonyl]-5-nitro-2,3-dihydro-1h-isoindole](/img/structure/B14748026.png)


![2-Amino-3,7-dihydro-5-iodo-7-|A-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14748047.png)

![(2S)-6-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B14748056.png)
![N-[(5Z)-2,3,4,5-tetrahydro-1-benzothiepin-5-ylidene]hydroxylamine](/img/structure/B14748060.png)
![1,2,7-Triazaspiro[4.4]nonane](/img/structure/B14748064.png)

![1-(2-fluoropyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B14748072.png)
